Isojaspic acid
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Overview
Description
Isojaspic acid is a meroditerpene compound isolated from the marine sponge Cacospongia sp. It is known for its unique structure and significant biological activities. The compound has garnered interest due to its potential therapeutic applications, particularly in the field of anti-inflammatory and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isojaspic acid can be synthesized through a series of organic reactions involving the use of hexane, dichloromethane, and methanol. The process typically involves the extraction of the compound from marine sponges using pressurized solvent extraction techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from marine sponges, followed by purification using chromatographic techniques. The use of supercritical fluid extraction and microwave-assisted extraction methods has been explored to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Isojaspic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are often tested for their potential therapeutic applications .
Scientific Research Applications
Chemistry: Isojaspic acid serves as a valuable compound for studying marine natural products and their chemical properties.
Biology: The compound has shown significant anti-inflammatory and anticancer activities, making it a subject of interest in biological research.
Medicine: this compound is being investigated for its potential use in developing new anti-inflammatory and anticancer drugs.
Mechanism of Action
Isojaspic acid exerts its effects through the inhibition of arachidonate 12-lipoxygenase and arachidonate 15-lipoxygenase enzymes. These enzymes are involved in the metabolism of arachidonic acid, a key pathway in the inflammatory response. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Cacospongin D: Another meroditerpene isolated from the same marine sponge, known for its anti-inflammatory properties.
Jaspaquinol: A related compound with similar biological activities.
Uniqueness: Isojaspic acid stands out due to its unique structure and potent biological activities. Its ability to inhibit multiple lipoxygenase enzymes makes it a promising candidate for therapeutic applications, particularly in the treatment of inflammatory diseases and cancer .
Properties
Molecular Formula |
C27H38O3 |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
3-[[(1R,4aS,5R,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C27H38O3/c1-18(2)8-6-13-26(4)14-7-15-27(5)22(19(3)9-12-24(26)27)17-21-16-20(25(29)30)10-11-23(21)28/h8-11,16,22,24,28H,6-7,12-15,17H2,1-5H3,(H,29,30)/t22-,24+,26+,27-/m1/s1 |
InChI Key |
IIMZFSAVKIVVHG-PPKJMBTNSA-N |
Isomeric SMILES |
CC1=CC[C@H]2[C@@](CCC[C@@]2([C@@H]1CC3=C(C=CC(=C3)C(=O)O)O)C)(C)CCC=C(C)C |
Canonical SMILES |
CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3)C(=O)O)O)C)(C)CCC=C(C)C |
Origin of Product |
United States |
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